Cas no 83800-83-3 (4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]-)
![4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/83800-83-3x500.png)
4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]-
- 2-[4-(trifluoromethyl)phenyl]-1H-quinazolin-4-one
- 2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol
- CHEMBL2419892
- AKOS015943028
- Z1223665758
- 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one
- 4-Hydroxy-2-(4-trifluoromethylphenyl)quinazoline
- SCHEMBL11284110
- BDBM50439825
- 2-[4-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
- 06R
- Q27449876
- DTXSID30568961
- LSKQRMBPLLMJRR-UHFFFAOYSA-N
- 83800-83-3
- 2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE
- 2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One
-
- MDL: MFCD20259816
- Inchi: InChI=1S/C15H9F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h1-8H,(H,19,20,21)
- InChI Key: LSKQRMBPLLMJRR-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)N=C(C3=CC=C(C=C3)C(F)(F)F)N2
Computed Properties
- Exact Mass: 290.06669740g/mol
- Monoisotopic Mass: 290.06669740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 41.5Ų
4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM217212-1g |
2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one |
83800-83-3 | 95% | 1g |
$748 | 2021-08-04 | |
Alichem | A019125183-1g |
2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3h)-one |
83800-83-3 | 95% | 1g |
$817.71 | 2023-08-31 | |
eNovation Chemicals LLC | Y1293712-100mg |
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol |
83800-83-3 | 95% | 100mg |
$455 | 2025-02-21 | |
eNovation Chemicals LLC | Y1293712-250mg |
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol |
83800-83-3 | 95% | 250mg |
$1115 | 2025-02-21 | |
eNovation Chemicals LLC | Y1293712-100mg |
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol |
83800-83-3 | 95% | 100mg |
$455 | 2025-02-25 | |
eNovation Chemicals LLC | Y1293712-250mg |
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol |
83800-83-3 | 95% | 250mg |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293712-100mg |
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol |
83800-83-3 | 95% | 100mg |
$455 | 2024-07-28 | |
Crysdot LLC | CD11048723-1g |
2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one |
83800-83-3 | 95+% | 1g |
$792 | 2024-07-18 | |
eNovation Chemicals LLC | Y1293712-50mg |
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol |
83800-83-3 | 95% | 50mg |
$340 | 2024-07-28 | |
Chemenu | CM217212-1g |
2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one |
83800-83-3 | 95% | 1g |
$825 | 2022-08-31 |
4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- Related Literature
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Haoquan Li,Lin He,Helfried Neumann,Matthias Beller,Xiao-Feng Wu Green Chem. 2014 16 1336
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2. Iron nitrate/TEMPO-catalyzed aerobic oxidative synthesis of quinazolinones from alcohols and 2-aminobenzamides with air as the oxidantYongke Hu,Lei Chen,Bindong Li RSC Adv. 2016 6 65196
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Muhammad Sharif,Julita Opalach,Peter Langer,Matthias Beller,Xiao-Feng Wu RSC Adv. 2014 4 8
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Feng Li,Lei Lu,Juan Ma Org. Chem. Front. 2015 2 1589
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Shenghai Guo,Yan Li,Li Tao,Wenwen Zhang,Xuesen Fan RSC Adv. 2014 4 59289
Additional information on 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]-
4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- (CAS No. 83800-83-3)
The compound 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- (CAS No. 83800-83-3) is a highly specialized organic molecule belonging to the quinazolinone family. Quinazolinones are a class of heterocyclic compounds with a bicyclic structure consisting of two nitrogen atoms in a six-membered ring fused to a benzene ring. The presence of the trifluoromethyl group at the para position of the phenyl ring introduces unique electronic and steric properties, making this compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science.
Structural Features and Synthesis
The molecular structure of 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- is characterized by a quinazolinone core with a trifluoromethyl-substituted phenyl group at the 2-position. This substitution pattern enhances the compound's stability and bioavailability, making it a promising candidate for drug development. The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield.
Chemical Properties and Applications
4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- exhibits excellent thermal stability and solubility in organic solvents, which are critical properties for its use in various industrial applications. In the pharmaceutical industry, this compound has shown potential as a lead molecule for anti-cancer drug development due to its ability to inhibit specific kinases involved in tumor progression. Recent studies have demonstrated its efficacy in targeting protein kinase B (PKB/Akt), a key regulator of cell survival and proliferation.
In agrochemicals, this compound has been explored as a potential herbicide due to its ability to inhibit key enzymes in plant metabolism. Its trifluoromethyl group contributes to its selectivity towards specific weed species while minimizing toxicity to crops. This dual functionality makes it a versatile molecule with broad applicability across multiple sectors.
Recent Research Developments
Recent research has focused on optimizing the biological activity of 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- through structural modifications. For instance, studies have investigated the impact of substituent variations on the compound's binding affinity to target proteins. These findings have paved the way for the development of more potent derivatives with improved pharmacokinetic profiles.
Moreover, computational chemistry techniques such as molecular docking and quantum mechanics have been employed to understand the interaction mechanisms of this compound with biological targets. These insights are crucial for rational drug design and have significantly accelerated the discovery process.
Environmental Considerations and Safety
As with any chemical compound, understanding the environmental impact of 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- is essential. Recent studies have evaluated its biodegradability and potential toxicity to aquatic organisms. Results indicate that under controlled conditions, the compound exhibits low toxicity and moderate biodegradation rates, suggesting that it can be safely integrated into industrial processes with proper waste management practices.
In terms of safety handling, standard laboratory precautions should be followed when working with this compound. Gloves, protective eyewear, and appropriate ventilation are recommended to minimize exposure risks.
Conclusion
4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- (CAS No. 83800-83-3) stands out as a versatile and promising molecule with applications across multiple industries. Its unique structural features, combined with recent advancements in synthesis and application research, position it as a key player in modern chemical innovation. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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